molecular formula C11H10F2O2 B8184950 2,2-Difluoro-cyclopropanecarboxylic acid benzyl ester

2,2-Difluoro-cyclopropanecarboxylic acid benzyl ester

Cat. No.: B8184950
M. Wt: 212.19 g/mol
InChI Key: BGIXDTNDARBZPA-UHFFFAOYSA-N
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Description

2,2-Difluoro-cyclopropanecarboxylic acid benzyl ester is an organic compound with the molecular formula C11H10F2O2. It is a derivative of cyclopropane, featuring two fluorine atoms attached to the cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2,2-difluorocyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes with difluorocarbene. One common method is the reaction of benzyl alcohol with 2,2-difluorocyclopropanecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-cyclopropanecarboxylic acid benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Difluoro-cyclopropanecarboxylic acid benzyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of benzyl 2,2-difluorocyclopropane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atoms in the cyclopropane ring can enhance the compound’s stability and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 2,2-Difluoro-cyclopropanecarboxylic acid benzyl ester is unique due to its benzyl ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

IUPAC Name

benzyl 2,2-difluorocyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O2/c12-11(13)6-9(11)10(14)15-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIXDTNDARBZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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